REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4](=[CH2:10])[CH2:5][C:6](OC)=[O:7].[NH3:12]>CO>[O:7]=[C:6]1[NH:12][CH2:10][CH:4]([C:3]([O:2][CH3:1])=[O:11])[CH2:5]1
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC(=O)OC)=C)=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
155 (± 5) mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1.5-2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
connected with a small mercury trap
|
Type
|
WAIT
|
Details
|
(1-2 cm Hg), and left
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Most part of MeOH was evaporated on a water bath
|
Type
|
CUSTOM
|
Details
|
residual MeOH was evaporated in vacuo until the mixture
|
Type
|
DISTILLATION
|
Details
|
This mass was distilled in vacuo
|
Type
|
DISTILLATION
|
Details
|
Starting compound was distilled (bp 60-70° C. at 1 mm Hg)
|
Type
|
DISTILLATION
|
Details
|
followed by distillation of title compound (bp 140-150° C. at ˜1 mm Hg) as colorless liquid, which
|
Type
|
CUSTOM
|
Details
|
crystallized very fast (72 g, 0.5 mol, 50%)
|
Reaction Time |
1.75 (± 0.25) h |
Name
|
|
Type
|
|
Smiles
|
O=C1CC(CN1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |